molecular formula C10H15N5 B13579110 1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine

1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13579110
M. Wt: 205.26 g/mol
InChI Key: MNIZXAJRVVGKIF-UHFFFAOYSA-N
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Description

1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two pyrazole rings connected by an ethyl chain

Preparation Methods

The synthesis of 1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with ethylene dibromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine can be compared with other similar pyrazole derivatives to highlight its uniqueness. Some similar compounds include:

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-8-7-9(2)15(12-8)6-5-14-4-3-10(11)13-14/h3-4,7H,5-6H2,1-2H3,(H2,11,13)

InChI Key

MNIZXAJRVVGKIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCN2C=CC(=N2)N)C

Origin of Product

United States

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